

# Spectroscopic Profile of 5-Chloro-2-fluorobenzyl alcohol: A Technical Guide

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## Compound of Interest

Compound Name: *5-Chloro-2-fluorobenzyl alcohol*

Cat. No.: *B067832*

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-fluorobenzyl alcohol** (CAS No: 188723-58-2). Given the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies for acquiring such data are also detailed to guide researchers in their own analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: (5-Chloro-2-fluorophenyl)methanol
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClFO<sup>[1][2][3]</sup>
- Molecular Weight: 160.57 g/mol <sup>[1]</sup>
- CAS Number: 188723-58-2<sup>[1][2]</sup>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Chloro-2-fluorobenzyl alcohol**. These predictions are based on the analysis of published data for closely related compounds, including 2-fluorobenzyl alcohol, 2-chlorobenzyl alcohol, and other substituted benzyl alcohols.

## Table 1: Predicted $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~7.35	dd	$J(\text{H,H}) \approx 8.5$ , $J(\text{H,F}) \approx 5.0$	1H	H-3
~7.28	dd	$J(\text{H,H}) \approx 8.5$ , $J(\text{H,H}) \approx 2.5$	1H	H-4
~7.05	t	$J(\text{H,F}) \approx J(\text{H,H}) \approx$ 8.8	1H	H-6
~4.75	s	-	2H	$-\text{CH}_2$
~2.0-3.0	br s	-	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

## Table 2: Predicted $^{13}\text{C}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  (77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J, Hz)	Assignment
~159 (d)	$^1J(C,F) \approx 245-250$	C-2
~135 (d)	$^3J(C,F) \approx 8-10$	C-1
~134 (s)	-	C-5
~129 (d)	$^3J(C,F) \approx 5-7$	C-4
~128 (d)	$^4J(C,F) \approx 3-4$	C-6
~116 (d)	$^2J(C,F) \approx 22-25$	C-3
~58 (d)	$^3J(C,F) \approx 3-5$	-CH <sub>2</sub>

Note: (d) denotes a doublet due to carbon-fluorine coupling.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-CH <sub>2</sub> )
1600-1585, 1500-1400	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-F stretch
1050-1000	Strong	C-O stretch (primary alcohol)
~850-800	Strong	C-Cl stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

Method: Electron Ionization (EI)

m/z	Predicted Identity of Fragment
162/160	$[M]^+$ (Molecular Ion, showing $^{37}\text{Cl}/^{35}\text{Cl}$ isotope pattern)
142/140	$[M - \text{H}_2\text{O}]^+$
125	$[M - \text{Cl}]^+$
107	$[\text{C}_7\text{H}_6\text{F}]^+$
77	$[\text{C}_6\text{H}_5]^+$

## Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for **5-Chloro-2-fluorobenzyl alcohol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Chloro-2-fluorobenzyl alcohol** in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the sample.
  - Acquire the spectrum with a spectral width of -2 to 12 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Accumulate 16-32 scans for a good signal-to-noise ratio.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum with proton decoupling.
  - Use a spectral width of 0 to 220 ppm.
  - Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
  - Accumulate 1024 or more scans, as the  $^{13}\text{C}$  nucleus is less sensitive.
  - Process the data similarly to the  $^1\text{H}$  spectrum, referencing the central peak of the  $\text{CDCl}_3$  triplet to 77.16 ppm.[4]

## Infrared (IR) Spectroscopy

- Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the sample in the beam path.
  - Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
  - The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

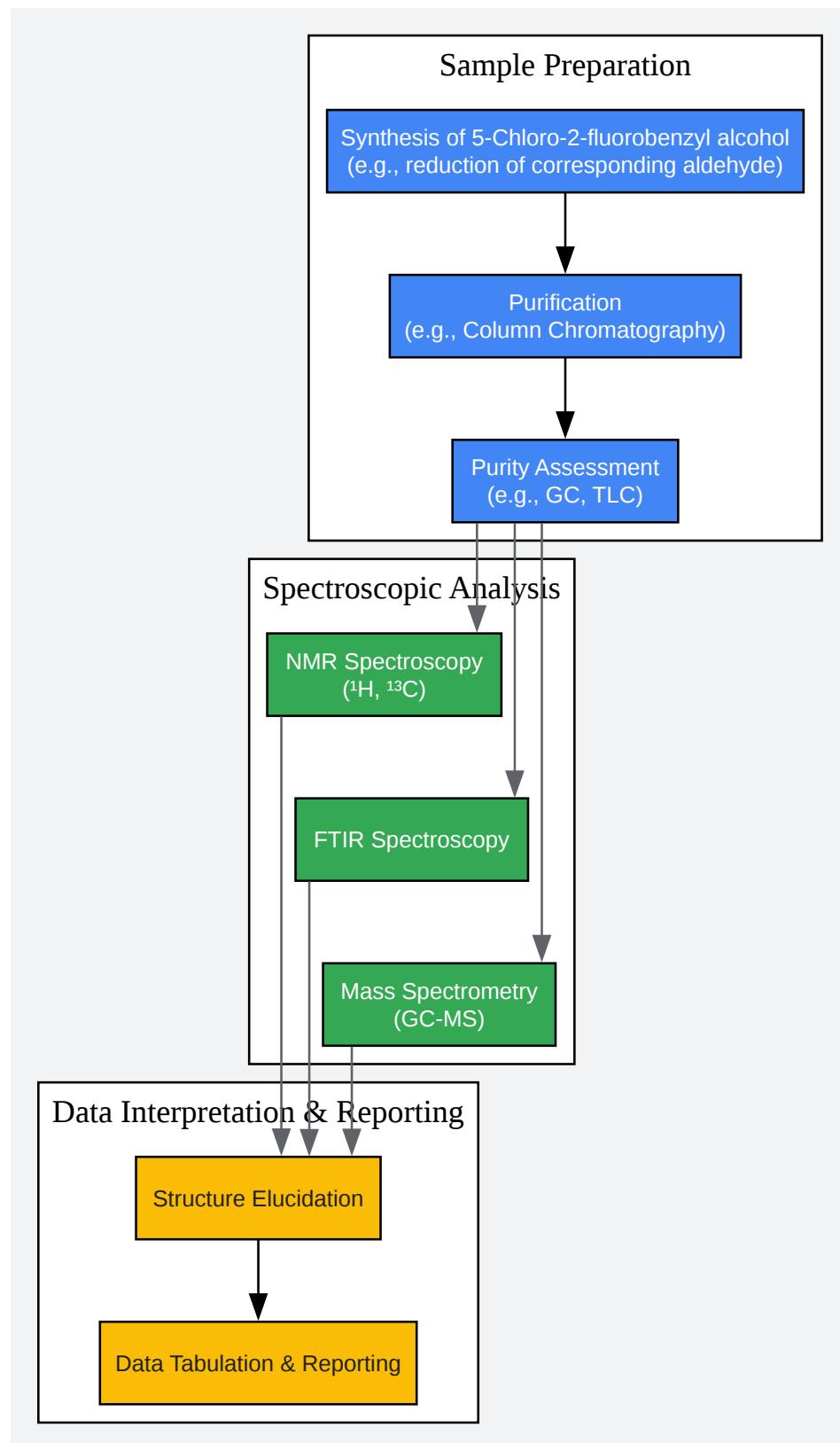
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and direct introduction or via a direct insertion probe.

- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to a standard 70 eV.
  - Acquire data over a mass-to-charge (m/z) range of 40-400 amu.
  - For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.
  - The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **5-Chloro-2-fluorobenzyl alcohol**.

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **5-Chloro-2-fluorobenzyl alcohol**.

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